molecular formula C19H19F2N3O3S2 B2540165 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905691-35-2

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2540165
CAS No.: 905691-35-2
M. Wt: 439.5
InChI Key: KNNDMCSKYQBKKE-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a benzothiazole ring, with additional functional groups that contribute to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the difluoro substituents. The final steps include the sulfonamide formation and the attachment of the butyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of the difluoro and sulfonamide groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[butyl(methyl)sulfamoyl]-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide
  • 4-[butyl(methyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
  • 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzoxazol-2-yl)benzamide

Uniqueness

The unique combination of the difluoro substituents and the benzothiazole ring in 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide distinguishes it from similar compounds. These structural features contribute to its distinct reactivity and binding properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S2/c1-3-4-9-24(2)29(26,27)14-7-5-12(6-8-14)18(25)23-19-22-17-15(21)10-13(20)11-16(17)28-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNDMCSKYQBKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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